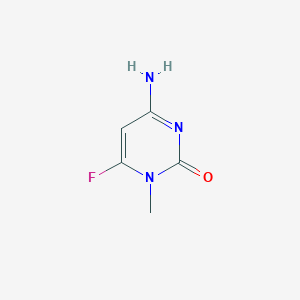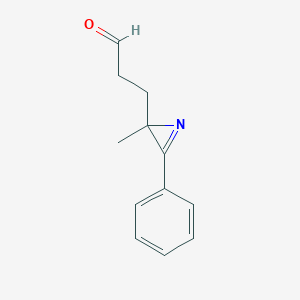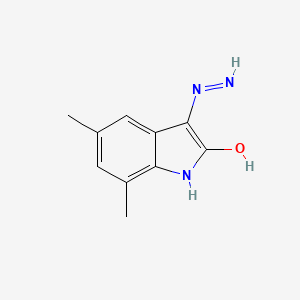![molecular formula C10H8N4 B13107619 2,4,9,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13107619.png)
2,4,9,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,9,11-tetrazatricyclo[84003,8]tetradeca-1(10),3(8),4,6,11,13-hexaene is a complex organic compound characterized by its unique tricyclic structure containing nitrogen atoms
準備方法
The synthesis of 2,4,9,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene typically involves multi-step organic reactions. The synthetic routes often start with simpler organic molecules that undergo cyclization and functional group transformations to form the desired tricyclic structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
化学反応の分析
2,4,9,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2,4,9,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 2,4,9,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the compound’s modifications.
類似化合物との比較
Similar compounds to 2,4,9,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene include:
- 1,5,9-triazatricyclo[8.4.0.0 tetradeca-3(8),9,11,13-tetraen-2-one
- 1,3,6,8-tetraazatricyclo(4.4.1.1(3,8))dodecane
These compounds share similar tricyclic structures but differ in the number and position of nitrogen atoms and other functional groups. The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the resulting chemical properties.
特性
分子式 |
C10H8N4 |
|---|---|
分子量 |
184.20 g/mol |
IUPAC名 |
2,4,9,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene |
InChI |
InChI=1S/C10H8N4/c1-3-7-9(11-5-1)14-8-4-2-6-12-10(8)13-7/h1-6H,(H,11,14)(H,12,13) |
InChIキー |
ZSDJVFYMRJNBCH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(NC3=C(N2)N=CC=C3)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


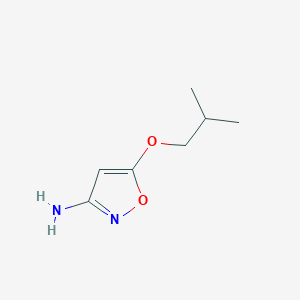

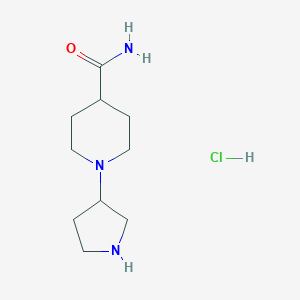

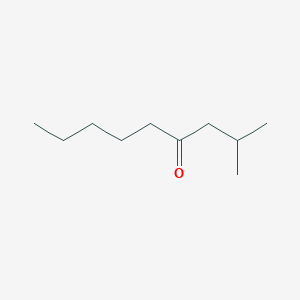
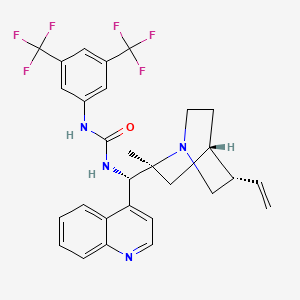
![3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione](/img/structure/B13107572.png)
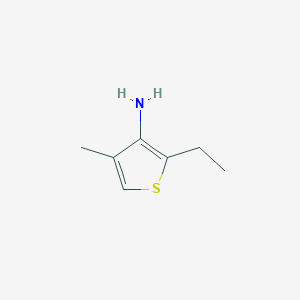
![methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate](/img/structure/B13107592.png)
